

Application Note: SF2312 as a Potent Inhibitor of Enolase

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: SF2312
Cat. No.: B15614203

[Get Quote](#)

Introduction

Enolase is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[1][2] This function is critical for energy production in most living organisms.[1][3] Beyond its central role in metabolism, enolase also exhibits non-glycolytic functions, acting as a plasminogen receptor and a heat shock protein, implicating it in various pathological processes, including tumor invasion and metastasis.[4] Given its importance, particularly the reliance of many cancer cells on glycolysis (the Warburg effect), enolase has emerged as a compelling target for therapeutic development.[1]

SF2312 is a natural phosphonate antibiotic produced by the actinomycete *Micromonospora*. [1] [3] It has been identified as a highly potent, low-nanomolar inhibitor of enolase. [1][3] **SF2312** functions as a transition state analogue, effectively binding to the enzyme's active site. [2] Structural and functional studies have revealed that the inhibitory activity is driven specifically by the (3S,5S)-enantiomer of **SF2312**. [2][5] Its efficacy against both prokaryotic and eukaryotic enolases highlights the conserved nature of the glycolytic pathway. [6]

Mechanism of Action

Enolase catalyzes the conversion of 2-PGA to PEP. **SF2312**, as a transition state analogue, mimics the structure of the intermediate state of this reaction, allowing it to bind with high affinity to the enolase active site and block its catalytic activity. This inhibition disrupts the glycolytic flux, which is particularly detrimental to cells that are highly dependent on glycolysis for ATP generation, such as certain cancer cells or bacteria under anaerobic conditions.[1][7]

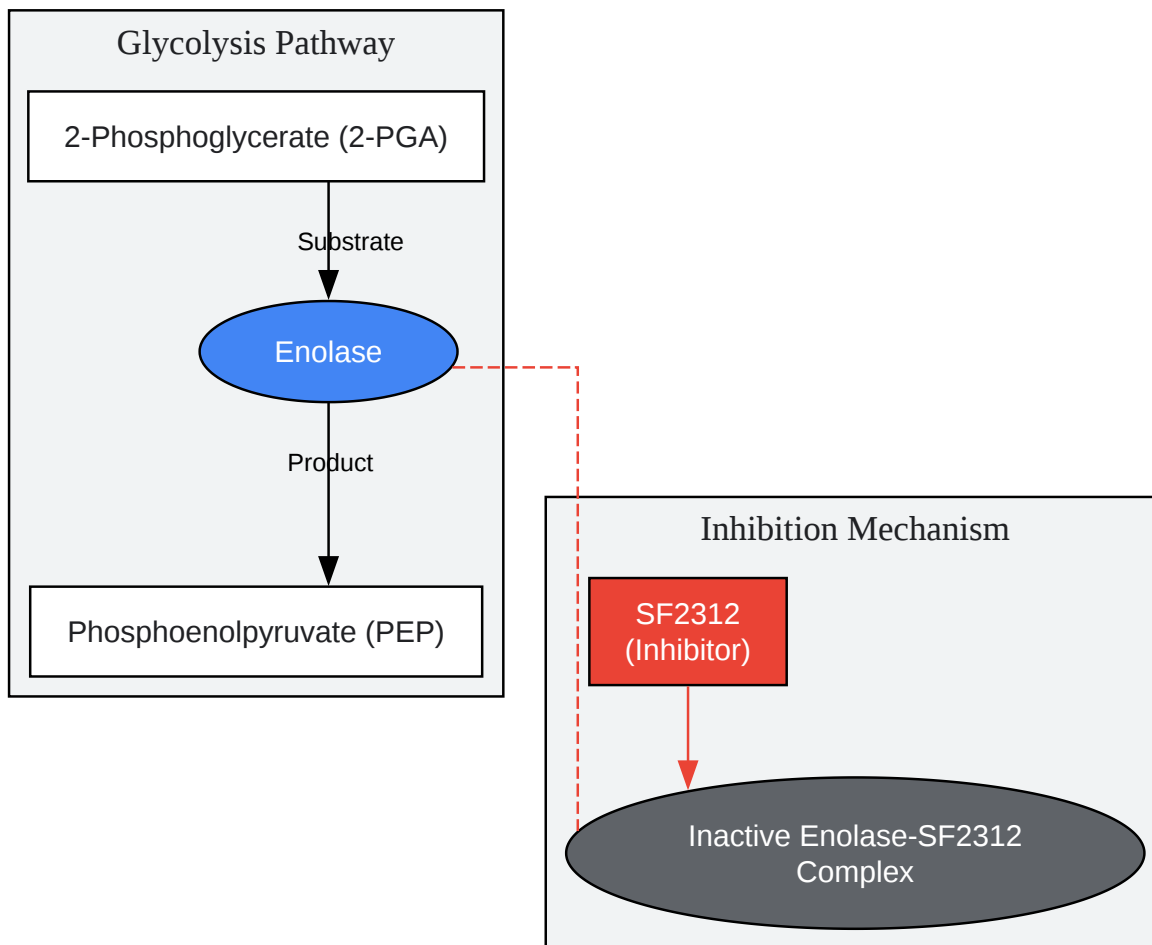
Quantitative Data Summary

The inhibitory potency of **SF2312** against human enolase isoforms has been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its low-nanomolar efficacy.

Enzyme Source	Isoform	IC50 (nM)	Reference
Human Recombinant	ENO1	37.9	[8][9]
Human Recombinant	ENO2	42.5	[8][9]
Lysates from D423 cells overexpressing ENO1/ENO2	ENO1 & ENO2	~10 - 50	[1][2]

Signaling Pathway and Inhibition

The following diagram illustrates the catalytic function of enolase within the glycolysis pathway and the mechanism of its inhibition by **SF2312**.



[Click to download full resolution via product page](#)

Caption: Enolase catalyzes the conversion of 2-PGA to PEP. **SF2312** inhibits this by binding to enolase.

Experimental Protocols

This section provides a detailed protocol for an *in vitro* enolase activity assay using **SF2312** as an inhibitor. The described method is a coupled enzyme assay that measures the decrease in NADH fluorescence, which is proportional to enolase activity.^[1]

A. Materials and Reagents

- Enzyme Source: Purified recombinant human ENO1 or ENO2, or cell/tissue lysates containing enolase.
- Inhibitor: **SF2312**[8][9]
- Substrate: 2-Phospho-D-glycerate (2-PGA)
- Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
- Reagents:
 - Triethanolamine buffer (pH 7.4)
 - Magnesium Sulfate (MgSO₄)
 - Potassium Chloride (KCl)
 - Adenosine 5'-diphosphate (ADP)
 - β-Nicotinamide adenine dinucleotide, reduced form (NADH)
 - Dimethyl sulfoxide (DMSO) for inhibitor stock
 - Lysis buffer (e.g., RIPA, NP-40, or 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol at pH 7.4) for sample preparation[1][10]
- Equipment:
 - 96-well black, clear-bottom microplate
 - Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[10]
 - Multichannel pipette
 - Spectrophotometer for protein quantification (e.g., Bradford assay)[10]

B. Preparation of Solutions

- Enolase Assay Buffer (1X): 100 mM Triethanolamine (pH 7.4), 5 mM MgSO₄, 10 mM KCl.[1]
Prepare fresh and keep on ice.
- **SF2312** Stock Solution: Dissolve **SF2312** in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[9] Store at -20°C. Prepare serial dilutions in the Enolase Assay Buffer just before use. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Reaction Mix (2X): Prepare a 2X reaction mix in Enolase Assay Buffer containing 400 μM NADH, 2 mM ADP, excess Pyruvate Kinase, and excess Lactate Dehydrogenase.[1] The exact amounts of PK/LDH may need optimization but should be sufficient to ensure enolase is the rate-limiting step.
- Substrate Solution (2-PGA): Prepare a stock solution of 2-PGA in water. The final concentration in the assay should be determined based on the K_m of the enolase being tested (e.g., a starting concentration of 5 mM was used in one study).[1]

C. Sample Preparation (Cell Lysates)

- Culture mammalian cells to ~90% confluency.[10]
- Wash cells once with ice-cold PBS.[10]
- Add 0.5 mL of ice-cold Lysis Buffer, scrape the cells, and transfer to a microfuge tube.[10]
- Lyse the cells by sonication on ice.[1][10]
- Clarify the lysate by centrifugation at 20,000 x g for 10-30 minutes at 4°C.[1][10]
- Collect the supernatant and determine the total protein concentration using a Bradford assay. [10]
- Lysates can be stored at -80°C until use.[10] Dilute the lysate in Enolase Assay Buffer to the desired protein concentration for the assay.

D. Assay Procedure

- Plate Setup: In a 96-well plate, add the following to each well:

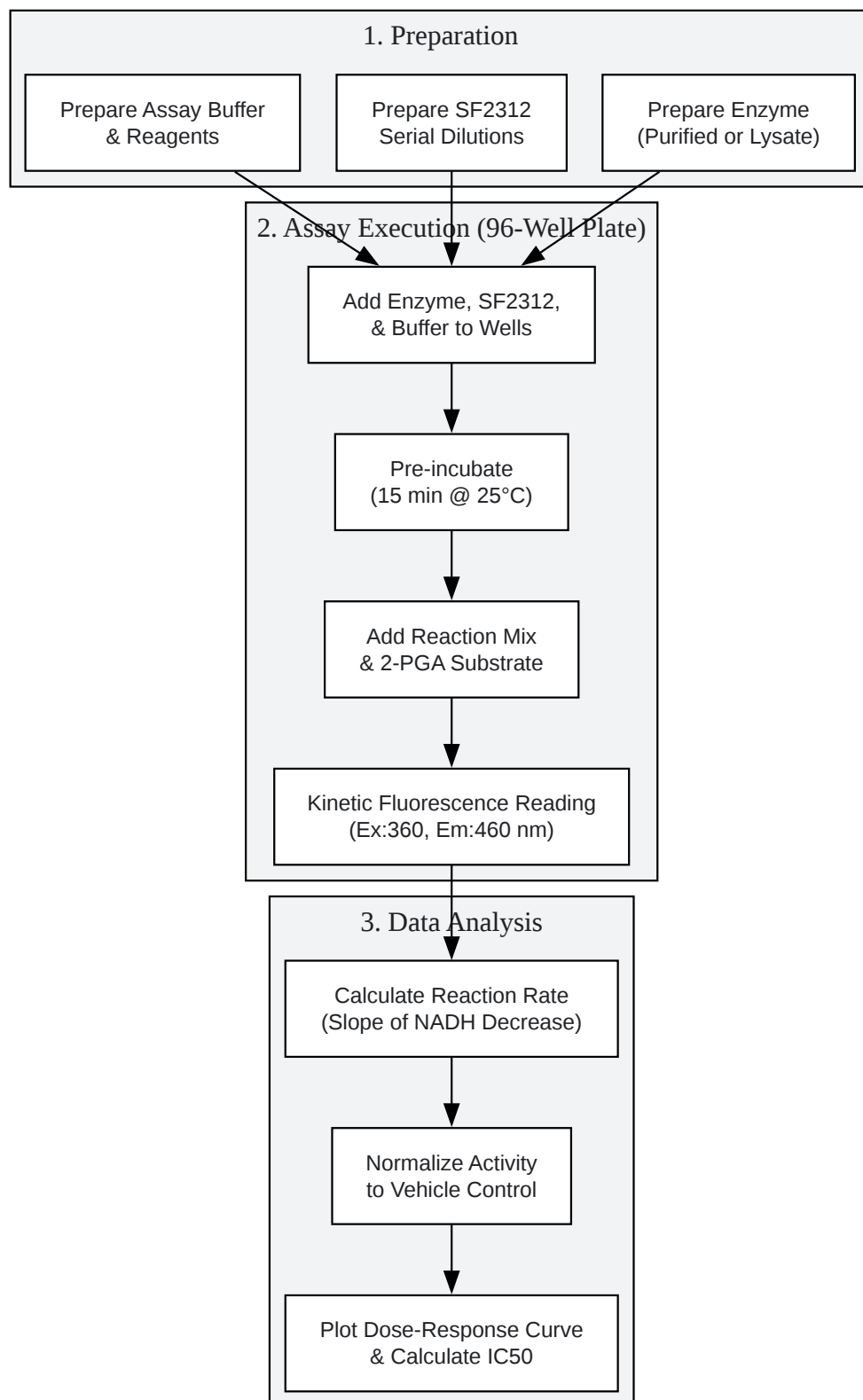
- Enzyme: A fixed amount of purified enolase or cell lysate diluted in Enolase Assay Buffer.
- Inhibitor: Varying concentrations of **SF2312** (or vehicle control - buffer with DMSO).
- Buffer: Add Enolase Assay Buffer to bring the volume to 50 μ L.
- Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[\[1\]](#)
- Initiate Reaction: Add 50 μ L of 2X Reaction Mix to each well.
- Start Measurement: Immediately after adding the reaction mix, add the 2-PGA substrate to start the reaction. The final volume in each well should be standardized (e.g., 200 μ L).
- Kinetic Reading: Place the plate in a fluorescence plate reader and begin kinetic measurements (Ex: 360 nm, Em: 460 nm). Record readings every 30 seconds for 20-60 minutes.[\[10\]](#)[\[11\]](#)

E. Data Analysis

- Determine the rate of reaction (slope) for the linear portion of the NADH fluorescence decrease over time for each well.[\[10\]](#)
- Subtract the slope of the negative control (no enzyme) from all other readings to correct for background NADH oxidation.[\[10\]](#)
- Normalize the activity of the **SF2312**-treated wells to the vehicle control (100% activity).
- Plot the normalized enolase activity (%) against the logarithm of the **SF2312** concentration.
- Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value of **SF2312**.

Experimental Workflow Diagram

The diagram below outlines the key steps of the in vitro enolase activity assay protocol.



[Click to download full resolution via product page](#)

Caption: Workflow for the **SF2312** in vitro enolase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 3. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [assaygenie.com](https://www.assaygenie.com) [[assaygenie.com](https://www.assaygenie.com)]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 6. Enolase - Wikipedia [en.wikipedia.org]
- 7. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 8. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 9. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 10. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [[protocols.io](https://www.protocols.io)]
- 11. [abcam.cn](https://www.abcam.cn) [[abcam.cn](https://www.abcam.cn)]
- To cite this document: BenchChem. [Application Note: SF2312 as a Potent Inhibitor of Enolase]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15614203/docs#application-note-sf2312-as-a-potent-inhibitor-of-enolase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)